2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol
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Overview
Description
2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol is an organic compound that features a triazene group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol typically involves the reaction of phenylhydrazine with ethyl chloroacetate, followed by cyclization and subsequent reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The triazene group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different amines.
Scientific Research Applications
2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-3-Methyl-3-phenyl-1-triazen-1-yl]benzonitrile
- 2-[(1E)-3-Methyl-3-phenyl-1-triazen-1-yl]ethanol
Uniqueness
2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(anilinodiazenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-6-9-11-10-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYULZRASJBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603455 |
Source
|
Record name | 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105140-14-5 |
Source
|
Record name | 2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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